molecular formula C14H19NO4 B1372904 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid CAS No. 217197-05-2

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

Cat. No.: B1372904
CAS No.: 217197-05-2
M. Wt: 265.3 g/mol
InChI Key: KPPUNPZCNYWBIM-UHFFFAOYSA-N
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Description

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is characterized by the presence of an amino group, a benzoic acid moiety, and a dioxane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5,5-trimethyl-1,3-dioxane-2-yl derivatives under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure consistent quality and high throughput, often involving the use of solvents and purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoic acid moiety can interact with enzymes and receptors, modulating their function. The dioxane ring provides structural stability and enhances the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2)7-18-14(3,19-8-13)11-6-9(15)4-5-10(11)12(16)17/h4-6H,7-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPUNPZCNYWBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)C2=C(C=CC(=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697191
Record name 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217197-05-2
Record name 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217197-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 2
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 3
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 4
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 5
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Reactant of Route 6
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

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